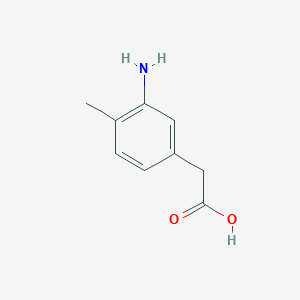

2-(3-Amino-4-methylphenyl)acetic acid

Vue d'ensemble

Description

2-(3-Amino-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of an amino group and a methyl group attached to a benzene ring, along with an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methylphenyl)acetic acid typically involves the reaction of 3-amino-4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of acylation reagents such as benzoyl chloride, benzoic acid, and benzoic anhydride, along with condensation agents like DCC (dicyclohexylcarbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance selectivity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Amino-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides and anhydrides are used in the presence of a base such as pyridine.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds structurally related to 2-(3-Amino-4-methylphenyl)acetic acid exhibit significant anticancer properties. A study highlighted that certain derivatives can induce apoptosis in cancer cells, suggesting their potential use in cancer therapies. The mechanism involves the modulation of enzyme activities that are crucial for cancer cell survival.

1.2 Neuropathic Pain Management

Recent investigations have shown that derivatives of this compound can act as inhibitors of GABA transporters, which play a vital role in pain modulation. In vivo experiments demonstrated that these compounds could alleviate neuropathic pain without inducing motor deficits, making them promising candidates for pain management therapies .

1.3 Drug Resistance Mechanisms

The compound has been studied for its ability to interact with P-glycoprotein, a protein associated with multidrug resistance in cancer cells. By increasing the intracellular concentration of chemotherapeutic agents like paclitaxel, it may help overcome drug resistance. This application is particularly relevant in the context of developing more effective cancer treatments.

Biochemical Research Applications

2.1 Enzyme Interaction Studies

The unique structure of this compound allows it to interact with various enzymes, making it a valuable tool for biochemical research. Studies have focused on its ability to modulate enzyme activities involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms.

2.2 Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical methods, including flow microreactor systems that enhance yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity and enantiomeric purity of the synthesized compounds .

Cosmetic and Dermatological Applications

3.1 Skin Bioavailability Studies

In the cosmetic industry, the compound's properties have been explored for its potential as an active ingredient in dermatological formulations. Research has assessed its skin bioavailability and toxicity when applied topically, which is crucial for ensuring the safety and efficacy of cosmetic products .

3.2 Formulation Development

The compound can be incorporated into various formulations aimed at enhancing skin hydration and overall skin health. Its chemical properties allow it to act as a stabilizer or enhancer in cosmetic products, contributing to improved product performance .

- Anticancer Study : A study conducted on structurally related compounds demonstrated their ability to induce apoptosis in various cancer cell lines, highlighting their potential therapeutic applications.

- Neuropathic Pain Model : In vivo testing showed that specific derivatives exhibited significant antinociceptive properties without causing adverse effects on motor coordination.

- Cosmetic Formulation Research : Investigations into the incorporation of this compound into cosmetic products revealed its effectiveness as a stabilizer and enhancer, improving product performance significantly.

Mécanisme D'action

The mechanism of action of 2-(3-Amino-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Amino-3-methylphenyl)acetic acid

- 2-(3-Amino-5-methylphenyl)acetic acid

- 2-(3-Amino-4-ethylphenyl)acetic acid

Uniqueness

2-(3-Amino-4-methylphenyl)acetic acid is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which influences its chemical reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for research and industrial applications .

Activité Biologique

Introduction

2-(3-Amino-4-methylphenyl)acetic acid, also known as AMPA, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by its amino and acetic acid functional groups attached to a phenyl ring. The molecular formula is C10H13NO2, with a molecular weight of 179.22 g/mol. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines, including HCT-116 and HeLa cells. For instance, in a study involving 24 synthesized compounds related to AMPA, several derivatives demonstrated IC50 values ranging from 0.69 μM to 11 μM against these cancer cells, indicating potent antiproliferative activity compared to standard chemotherapy agents like doxorubicin .

Antioxidant and Anti-inflammatory Effects

The compound has also been investigated for its antioxidant properties. Research indicates that AMPA can mitigate oxidative stress by reducing lipid peroxidation products such as malondialdehyde (MDA) and enhancing the activity of antioxidant enzymes . This activity is crucial in preventing cellular damage associated with inflammation and chronic diseases.

Antimicrobial Activity

In addition to its anticancer and antioxidant properties, this compound has shown promising antimicrobial effects. Studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for AMPA derivatives ranged from 4.69 µM to 156.47 µM against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : AMPA has been reported to inhibit specific enzymes involved in cancer cell proliferation, which contributes to its anticancer effects.

- Antioxidant Mechanisms : By scavenging free radicals and enhancing antioxidant enzyme activity, AMPA helps reduce oxidative stress.

- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial activity may involve interference with the synthesis of bacterial cell walls or membranes.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Target Cells/Organisms | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | HCT-116, HeLa | 0.69 - 11 μM | |

| Antioxidant | Various cell types | N/A | |

| Antimicrobial | S. aureus, E. coli | 4.69 - 156.47 µM |

Notable Research Findings

Propriétés

IUPAC Name |

2-(3-amino-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLXYLUUMOMPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610524 | |

| Record name | (3-Amino-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54941-46-7 | |

| Record name | (3-Amino-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.